molecular formula C8H9BrS B1294183 (4-Bromo-3-methylphenyl)(methyl)sulfane CAS No. 90532-02-8

(4-Bromo-3-methylphenyl)(methyl)sulfane

Cat. No. B1294183
CAS RN: 90532-02-8
M. Wt: 217.13 g/mol
InChI Key: HAHBIJBMSCJNII-UHFFFAOYSA-N
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Description

The compound (4-Bromo-3-methylphenyl)(methyl)sulfane is a chemical entity that has been mentioned in the context of various research studies. It appears to be a precursor or a structural motif in the synthesis of more complex molecules. The presence of a bromine atom and a methylsulfanyl group attached to a benzene ring suggests that it could be a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a precursor E-(4-(4-bromostyryl)phenyl)(methyl)sulfane was synthesized using Heck coupling and the Horner-Wadsworth-Emmons reaction . This suggests that similar synthetic strategies could potentially be applied to the synthesis of (4-Bromo-3-methylphenyl)(methyl)sulfane, although the specific details for this compound are not provided.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of related compounds, which could provide insights into the molecular structure of (4-Bromo-3-methylphenyl)(methyl)sulfane. For example, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was investigated using X-ray crystallography . This technique could be used to elucidate the precise molecular geometry of (4-Bromo-3-methylphenyl)(methyl)sulfane.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of (4-Bromo-3-methylphenyl)(methyl)sulfane are not directly reported, related compounds provide some context. For instance, the crystal structure of a benzofuran derivative with a 4-bromophenyl group and a methylsulfanyl substituent was described, and the crystal packing was stabilized by hydrogen and halogen bonds . These interactions could be indicative of the solid-state properties of (4-Bromo-3-methylphenyl)(methyl)sulfane. Additionally, the optical properties of sulfanyl porphyrazines were studied, which could suggest that (4-Bromo-3-methylphenyl)(methyl)sulfane may have interesting optical properties as well .

Scientific Research Applications

It’s important to note that the use of such compounds is typically for research purposes only and not intended for diagnostic or therapeutic use . The specific applications can vary widely depending on the field of study and the nature of the research.

“(4-Bromo-3-methylphenyl)(methyl)sulfane” is a specialty product used in proteomics research applications . Proteomics is a branch of biology that studies proteins, their structures, and functions. In this field, “(4-Bromo-3-methylphenyl)(methyl)sulfane” could be used in various ways, such as in the study of protein interactions, modifications, and localization .

Safety And Hazards

“(4-Bromo-3-methylphenyl)(methyl)sulfane” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

1-bromo-2-methyl-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHBIJBMSCJNII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650083
Record name 1-Bromo-2-methyl-4-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-methylphenyl)(methyl)sulfane

CAS RN

90532-02-8
Record name 1-Bromo-2-methyl-4-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-methylbenzenethiol (5.47 g, 26.9 mmol) in DMF (25 mL) was added NaH (0.743 g, 32.3 mmol) at RT. After 15 minutes at RT, the solution was cooled to 0° C. and iodomethane (2.02 ml, 32.3 mmol) was added. The cooling bath was removed and the mixture was allowed to warm up to RT. After 1 hour, water was added and the mixture was extracted with EtOAc (3×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give 5.81 g of (4-bromo-3-methylphenyl)(methyl)sulfane as a pale yellow oil.
Quantity
5.47 g
Type
reactant
Reaction Step One
Name
Quantity
0.743 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Bromine (2.52 mL, 48.9 mmol) was added dropwise to a solution of 1-methyl-3-(methylthio)benzene (6.14 g, 44.4 mmol) in acetic acid (150 mL) at 0° C. The reaction was then stirred at ambient temperature for 2 h. The reaction was concentrated, and the resulting crude product was purified by chromatography on a silica gel column using 0 to 10% EtOAc/hexane to give 7.94 g (82%) of 1-bromo-2-methyl-4-(methylthio)benzene as a clear oil. 1H NMR (400 MHz, DMSO-d6): δ 7.40 (d, 1H, J=8.3 Hz), 7.10 (d, 1H, J=2.1 Hz), 6.92 (dd, 1H, Ja=8.3 Hz, Jb=2.2 Hz), 2.45 (s, 3H), 2.35 (s, 3H); LRMS (ESI), m/z 218 (M+H).
Quantity
2.52 mL
Type
reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Combine iron (25 mg, 0.45 mmol) and 1-methyl-3-methylsulfanyl-benzene (204 mg, 1.47 mmol) in dichloromethane (DCM, 2 mL). Cool the slurry to 3° C. and add Br2 (74 μL, 1.44 mmol) over 5 minutes. Stir at 3° C. for 10 minutes and remove the external cooling bath. Stir at room temperature for 4 hours, then quench with 10% aqueous Na2SO3 solution. Dilute the reaction with dichloromethane (10 mL) and separate. Wash the organic layer with brine, concentrate and chromatograph with dichloromethane in hexanes (0 to 5%) to give 125 mg of 1-bromo-2-methyl-4-methylsulfanyl-benzene (53%).
Quantity
204 mg
Type
reactant
Reaction Step One
Name
Quantity
74 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mg
Type
catalyst
Reaction Step Four

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